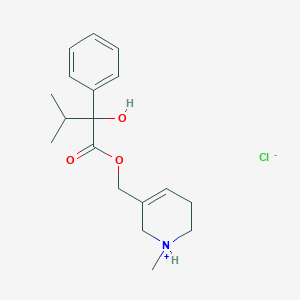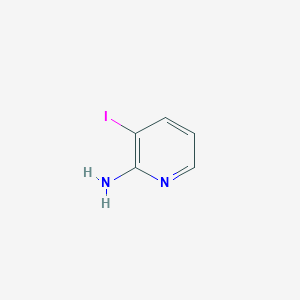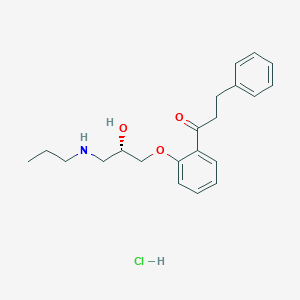
8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene (EHCTP) is a polycyclic aromatic hydrocarbon (PAH) that is known to be a potent mutagen and carcinogen. It is formed during the incomplete combustion of organic matter, such as tobacco smoke, diesel exhaust, and grilled meats. EHCTP has been identified in many environmental samples, including air, water, soil, and food.
Mécanisme D'action
8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene is metabolized by cytochrome P450 enzymes to form reactive epoxide intermediates, which can react with DNA and proteins to form adducts. These adducts can cause mutations and disrupt normal cellular functions, leading to cancer.
Biochemical and Physiological Effects:
8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene has been shown to induce oxidative stress, inflammation, and apoptosis in various cell types. It can also alter the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis. 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene has been found to accumulate in various tissues, including lung, liver, and kidney, and can cause tissue damage and dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene is a useful tool for studying the mechanisms of PAH-induced carcinogenesis. It can be used to investigate the role of DNA adducts, oxidative stress, and inflammation in cancer development. However, 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene is a potent mutagen and carcinogen, and caution must be taken when handling and disposing of it.
Orientations Futures
1. Investigate the role of 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene in the development of lung cancer in humans.
2. Develop new methods for detecting and quantifying 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene in environmental samples.
3. Study the effects of 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene on the gut microbiome and its potential role in colorectal cancer.
4. Investigate the use of 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene as a biomarker for exposure to PAHs.
5. Develop new strategies for preventing 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene-induced DNA damage and carcinogenesis.
Méthodes De Synthèse
8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene can be synthesized by the oxidation of 7,8-dihydrocyclohepta(a)pyrene with a suitable oxidizing agent, such as m-chloroperbenzoic acid or lead tetraacetate. The reaction yields a mixture of 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene and its dihydrodiol, which can be separated by column chromatography.
Applications De Recherche Scientifique
8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene has been extensively studied for its mutagenic and carcinogenic properties. It has been shown to induce DNA damage, gene mutations, and chromosomal aberrations in bacterial, mammalian, and human cells. 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene is also a potent skin carcinogen in mice and has been implicated in the development of lung cancer in humans.
Propriétés
Numéro CAS |
101030-77-7 |
|---|---|
Nom du produit |
8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene |
Formule moléculaire |
C21H16O |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
6-oxahexacyclo[12.6.2.02,9.05,7.011,21.018,22]docosa-1(21),2(9),10,12,14(22),15,17,19-octaene |
InChI |
InChI=1S/C21H16O/c1-2-12-4-5-14-10-15-11-19-18(22-19)9-8-16(15)17-7-6-13(3-1)20(12)21(14)17/h1-7,10,18-19H,8-9,11H2 |
Clé InChI |
GXPGBCCQKKYQHP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC3C1O3)C=C4C=CC5=C6C4=C2C=CC6=CC=C5 |
SMILES canonique |
C1CC2=C(CC3C1O3)C=C4C=CC5=C6C4=C2C=CC6=CC=C5 |
Synonymes |
8,9,10,11-Tetrahydro-8,9-epoxy-7H-cyclohepta[a]pyrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)


